20-Oxopregnan-3-yl acetate
Overview
Description
20-OXO-5-BETA-PREGNAN-3-BETA-YL ACETATE: is a synthetic steroidal compound with the molecular formula C23H36O3 and a molecular weight of 360.542 g/mol . This compound is part of the pregnane family, which is known for its significant biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-OXO-5-BETA-PREGNAN-3-BETA-YL ACETATE typically involves the acetylation of 20-oxo-5-beta-pregnan-3-beta-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the reactants for several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 20-OXO-5-BETA-PREGNAN-3-BETA-YL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 20-OXO-5-BETA-PREGNAN-3-BETA-YL ACETATE is used as a precursor in the synthesis of more complex steroidal compounds. It serves as an intermediate in the production of various pharmaceuticals and biologically active molecules .
Biology: This compound is used in biological studies to understand the role of steroidal compounds in cellular processes. It is often employed in research related to hormone regulation and signal transduction pathways .
Medicine: In medicine, 20-OXO-5-BETA-PREGNAN-3-BETA-YL ACETATE is investigated for its potential therapeutic applications. It is studied for its anti-inflammatory, anti-cancer, and hormone-modulating properties .
Industry: In the industrial sector, this compound is used in the production of steroidal drugs and other steroid-based products. It is also utilized in the development of new materials with specific biological activities .
Mechanism of Action
The mechanism of action of 20-OXO-5-BETA-PREGNAN-3-BETA-YL ACETATE involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The pathways involved include hormone signaling and regulation of inflammatory responses .
Comparison with Similar Compounds
- 20-OXO-5-ALPHA-PREGNAN-3-BETA-YL ACETATE
- 20-OXO-5-BETA-PREGNAN-3-ALPHA-YL ACETATE
- 20-OXO-5-BETA-PREGNAN-16-BETA-YL ACETATE
Comparison: While these compounds share a similar core structure, they differ in the position and orientation of functional groups. These differences can significantly impact their biological activities and applications. For example, the beta and alpha orientations of the acetate group can influence the compound’s binding affinity to receptors and its overall pharmacological profile .
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHOQCXDABGYAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946760 | |
Record name | 20-Oxopregnan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2394-44-7 | |
Record name | 5.beta.-Pregnan-20-one, acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20-Oxopregnan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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